[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol
Description
[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol is a bicyclopentane derivative featuring a hydroxymethyl group at position 1 and a difluoromethyl substituent at position 2. This compound is synthesized via reduction of 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C, followed by aqueous workup . Its rigid bicyclo[1.1.1]pentane (BCP) scaffold makes it a promising bioisostere for para-substituted arenes in medicinal chemistry, offering improved metabolic stability and reduced steric hindrance compared to traditional aromatic systems.
Properties
IUPAC Name |
[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c8-5(9)7-1-6(2-7,3-7)4-10/h5,10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSONTBMYQSPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
1 serves as the starting material for introducing substituents at the bridgehead positions. Key transformations include:
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Fluorination : Treatment of 1 with Selectfluor and silver nitrate in water at 70°C selectively generates 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid (8 ) in 72% yield. While this method produces monofluorinated derivatives, adapting it for difluoromethylation remains unexplored in published literature.
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Reduction : Borane-dimethyl sulfide complex reduces 8 to (3-fluorobicyclo[1.1.1]pentan-1-yl)methanol (9 ) with >95% conversion, demonstrating the feasibility of alcohol formation from carboxylic acid precursors.
Difluoromethyl Group Installation via Cyclopropanation and Ring Expansion
A novel one-pot approach combines intramolecular cyclopropanation of α-allyldiazoacetates with difluorocarbene insertion to construct 2,2-difluorobicyclo[1.1.1]pentanes. While this method primarily targets 2,2-difluoro derivatives, strategic modification of diazo precursors could enable 3-difluoromethyl-BCP synthesis.
Reaction Optimization and Scope
| Diazo Precursor | Catalyst | Difluorocarbene Source | Product Yield |
|---|---|---|---|
| 17 | Rh2(Oct)4 | CF3TMS/NaI | 58% (21d ) |
| 19a | Rh2(Oct)4 | CF3TMS/NaI | 22% (22a ) |
The low yield for 2,3-disubstituted derivatives (22a–c ) suggests steric hindrance at the bridgehead positions complicates difluorocarbene insertion. Computational studies indicate that electronic effects from substituents adjacent to the reactive C1–C3 bond modulate carbene reactivity.
Challenges in Regioselective Difluoromethylation
Current methods face three primary limitations:
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Positional Selectivity : Fluorinating agents like Selectfluor preferentially target electron-rich bridgehead carbons, making 3-position functionalization challenging.
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Steric Effects : The BCP scaffold’s rigidity impedes reagent access to the 3-position, particularly with bulky difluoromethylation agents.
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Acid Sensitivity : Protons α to the difluoromethyl group exhibit heightened acidity (predicted pKa ≈ 12–14), risking decomposition during basic workup .
Chemical Reactions Analysis
Types of Reactions
[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The difluoromethyl group can be reduced under specific conditions to form a monofluoromethyl or methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or sulfonates under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]carboxylic acid, while reduction of the difluoromethyl group can produce [3-(Methyl)bicyclo[1.1.1]pentan-1-yl]methanol.
Scientific Research Applications
Medicinal Chemistry
The difluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a promising candidate for the development of pharmaceuticals. Its applications include:
- Antiviral Agents : Research indicates that compounds with similar bicyclic structures exhibit antiviral properties. The difluoromethyl group may enhance the interaction with viral targets.
- Anticancer Drugs : Studies have shown that bicyclic compounds can inhibit certain cancer cell lines, suggesting potential for further development as anticancer agents.
Materials Science
Due to its unique structure, [3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol can be used in:
- Polymer Synthesis : Its reactivity allows it to serve as a monomer or crosslinking agent in polymer chemistry, potentially leading to materials with enhanced mechanical properties.
- Fluorinated Materials : The presence of fluorine atoms can impart desirable characteristics such as chemical resistance and thermal stability to materials.
Synthetic Intermediate
This compound acts as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : It can be utilized in the synthesis of more complex organic molecules, facilitating the construction of various chemical entities used in pharmaceuticals and agrochemicals.
- Functionalization Reactions : The hydroxyl group allows for further functionalization, making it versatile for creating derivatives with tailored properties.
Case Study 1: Antiviral Activity
A study investigated the antiviral efficacy of various bicyclic compounds against influenza virus strains. The results indicated that compounds similar to this compound exhibited significant inhibition of viral replication, suggesting a pathway for developing new antiviral therapies.
Case Study 2: Polymer Development
Research on the use of bicyclic compounds in polymer chemistry demonstrated that incorporating this compound into polymer matrices improved mechanical strength and thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism by which [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the BCP Core
The BCP framework is highly modular, allowing diverse functionalization. Key analogs include:
Key Observations:
- Fluorination Effects: The difluoromethyl group in the target compound enhances electronegativity and lipophilicity compared to non-fluorinated analogs like SPC-a996.
- Functional Group Diversity : The pyrrolidine-containing analog (C₁₁H₁₈N₂O) introduces basicity and hydrogen-bonding capacity, which may improve solubility in polar solvents . In contrast, the ketone group in 1-(3-hydroxybicyclo[1.1.1]pentan-1-yl)ethan-1-one reduces polarity, favoring hydrophobic interactions .
Physicochemical and Application-Based Differences
- Bioisosteric Utility : The target compound’s difluoromethyl group mimics the electronic properties of aromatic halogens, making it suitable for replacing para-substituted phenyl groups in drug candidates . In contrast, SPC-a998 (diol derivative) may serve as a linker in polymer chemistry due to its dual hydroxyl groups .
- Steric Considerations : SY411139’s phenyl and difluoro substituents introduce significant steric bulk, which could hinder binding in enzyme active sites but enhance π-π stacking in material science applications .
Biological Activity
[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol is a compound of growing interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : CHFO
- Molecular Weight : 202 Da
- LogP : 1.77
- Polar Surface Area : 20 Å
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as a therapeutic agent in different disease models.
The compound is hypothesized to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Neuroprotective Effects
In a model of neurological disorders, compounds structurally related to this compound demonstrated protective effects against neurodegeneration by modulating pathways involved in oxidative stress and inflammation. This suggests potential applications in treating conditions like multiple sclerosis or Alzheimer's disease .
Data Table: Biological Activity Summary
| Study Reference | Biological Activity | Target | IC Value |
|---|---|---|---|
| sEH Inhibition | sEH | 0.10 µM | |
| Neuroprotection | Unknown | Not specified |
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of Bicyclic Framework : Utilizing cyclization reactions to construct the bicyclic structure.
- Introduction of Difluoromethyl Group : Employing fluorination techniques to introduce the difluoromethyl moiety.
- Final Hydroxylation : Converting a suitable precursor into the methanol derivative through reduction reactions.
Q & A
Q. Basic Research Focus
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
- Protective equipment : Gloves and goggles are mandatory due to skin/eye irritation risks (H315/H319) .
- Storage : Keep in sealed containers away from ignition sources (P210) .
How do computational models predict the reactivity of this compound in radical-mediated reactions?
Advanced Research Focus
Density functional theory (DFT) calculations reveal:
- Radical stability : The bicyclo[1.1.1]pentane scaffold stabilizes transition states during halogen-atom transfer reactions .
- Electrophilicity : The difluoromethyl group increases electrophilic character, favoring cross-coupling with heteroarenes .
Why do different synthetic methods yield conflicting stereochemical outcomes for bicyclo[1.1.1]pentane derivatives?
Advanced Research Focus
Contradictions arise from:
- Mechanistic pathways : Difluorocarbene insertion () proceeds via non-stereoselective radical intermediates, while iridium catalysis () may induce stereocontrol through ligand coordination .
- Solvent polarity : Polar solvents stabilize ionic intermediates, altering stereochemical trajectories .
What purification challenges arise with this compound, and how are they addressed?
Q. Basic Research Focus
- Hydrophobicity : The bicyclo[1.1.1]pentane core complicates aqueous workup. Use CHCl-based eluents for column chromatography .
- Volatility : Rotary evaporation under reduced pressure (<40°C) prevents decomposition .
How can the compound be functionalized for use in PROTACs or other bifunctional molecules?
Q. Advanced Research Focus
- Amine coupling : React the methanol group with carbonyldiimidazole (CDI) to generate activated carbonate intermediates .
- Click chemistry : Azide-alkyne cycloaddition modifies the difluoromethyl group for bioconjugation .
What analytical techniques validate the absence of bicyclo[1.1.0]butane impurities in synthesized batches?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
